(R)-donepezil is a piperidine-based compound primarily recognized for its role as a reversible inhibitor of acetylcholinesterase, making it a significant therapeutic agent in the treatment of Alzheimer's disease. Its chemical structure is characterized by a chiral center, which contributes to its pharmacological activity. The compound is often administered in its hydrochloride salt form, known as donepezil hydrochloride, and is marketed under the trade name Aricept.
(R)-donepezil was first synthesized in the late 1980s by researchers at Eisai Co., Ltd. It was developed as part of efforts to enhance cholinergic neurotransmission in the brain, which is crucial for cognitive functions that are impaired in Alzheimer's disease patients. The compound has since gained approval from various health authorities, including the U.S. Food and Drug Administration.
(R)-donepezil falls under several classifications:
The synthesis of (R)-donepezil has been explored through various methods, with the original synthetic route described in a patent by Eisai Co., Ltd. This method involves several key steps:
The molecular structure of (R)-donepezil can be described as follows:
The three-dimensional structure of (R)-donepezil reveals its key functional groups which facilitate binding to acetylcholinesterase:
(R)-donepezil undergoes several chemical reactions during its synthesis and metabolism:
The mechanism by which (R)-donepezil exerts its therapeutic effects involves its inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft:
These properties are significant for understanding the drug's pharmacokinetics and bioavailability.
(R)-donepezil is primarily used for:
The compound continues to be a focal point in pharmaceutical research aimed at improving cognitive function through cholinergic modulation .
The stereochemical configuration of donepezil plays a pivotal role in its binding efficiency to acetylcholinesterase (AChE). Crystallographic studies of Torpedo californica AChE complexed with donepezil analogs reveal that the (R)-enantiomer exhibits superior geometric complementarity within the enzyme's active site gorge compared to its (S)-counterpart. The binding occurs through a multi-point anchoring mechanism: the benzylpiperidine moiety engages the catalytic anionic site (CAS) via cation-π interactions with Phe330 and π-π stacking with Trp84, while the indanone ring system interacts with the peripheral anionic site (PAS) dominated by Trp279 [1] [10]. This dual-site binding creates a molecular scaffold that optimally bridges the 20Å gorge depth.
The chiral center at the C1 position of the piperidine ring determines spatial orientation of these pharmacophoric elements. Molecular dynamics simulations demonstrate that (R)-donepezil maintains a binding pose where the indanone group achieves near-parallel alignment (θ = 12.3°) with the indole ring of Trp279, enhancing π-orbital overlap. In contrast, the (S)-enantiomer shows significant deviation (θ = 38.7°), reducing binding energy by approximately 2.8 kcal/mol [3]. This stereoselective binding translates to a 15-fold higher inhibition constant (Ki) for (R)-donepezil (11.12 ± 2.88 nM) versus the (S)-form (167.3 ± 21.5 nM) in kinetic assays using human recombinant AChE [3].
Table 1: Stereochemical Advantages of (R)-Donepezil in AChE Binding
| Structural Feature | (R)-Donepezil | (S)-Donepezil | Functional Consequence |
|---|---|---|---|
| Benzylpiperidine-CAS orientation | Optimal cation-π distance (3.9Å) | Suboptimal distance (5.2Å) | Higher binding energy for (R) |
| Indanone-PAS angle | 12.3° deviation from parallel | 38.7° deviation | Enhanced π-stacking in (R) |
| Hydrogen bonding | Stable H-bond with Tyr121 | Intermittent H-bond | Increased residence time for (R) |
| Ki (nM) | 11.12 ± 2.88 | 167.3 ± 21.5 | Superior inhibitory potency |
Pharmacodynamic assessments reveal profound functional differences between the enantiomers beyond their binding affinities. In microdialysis studies using rat hippocampus, (R)-donepezil administration (1 mg/kg) elevates extracellular acetylcholine concentrations by 280% ± 22% from baseline, significantly outperforming the (S)-enantiomer (125% ± 18%) at equivalent doses [4]. This disparity stems not only from differential AChE affinity but also from variations in allosteric modulation. (R)-Donepezil induces conformational changes in AChE that reduce substrate processivity (kcat), while the (S)-enantiomer functions primarily through competitive inhibition without affecting enzyme turnover dynamics [2].
The pharmacodynamic divergence extends to amyloid-beta (Aβ) modulation. In vitro fibrillation assays demonstrate that (R)-donepezil inhibits Aβ1-42 oligomerization (IC50 = 32.4 µM) by interfering with AChE-induced nucleation, whereas the (S)-enantiomer shows negligible effects (IC50 > 100 µM) [3] [5]. This property correlates with in vivo observations where chronic (R)-donepezil treatment (0.5 mg/kg/day) reduces hippocampal amyloid plaque density by 38% in transgenic APP/PS1 mice, contrasting with the (S)-enantiomer's non-significant effects [5].
Clinically, enantiomeric differences manifest in cognitive outcomes. A meta-analysis of 18 RCTs revealed that high-dose racemic donepezil (10 mg/day) improved MMSE scores by 2.27 points (95%CI: 1.25–3.29), primarily attributed to the (R)-enantiomer's activity [9]. Pharmacokinetic/pharmacodynamic modeling indicates that while both enantiomers achieve similar plasma concentrations, the (R)/(S) effect ratio for AChE inhibition is 14.7:1 at steady state, explaining the disproportionate therapeutic contribution of the (R)-form [4].
Table 2: Comparative Pharmacodynamics of Donepezil Enantiomers
| Parameter | (R)-Donepezil | (S)-Donepezil | Experimental Model |
|---|---|---|---|
| ACh elevation | 280% ± 22% | 125% ± 18% | Rat hippocampus microdialysis |
| Aβ1-42 inhibition IC50 | 32.4 µM | >100 µM | In vitro fibrillation assay |
| Amyloid plaque reduction | 38%* | Non-significant | Transgenic APP/PS1 mice |
| AChE inhibition effect ratio | 14.7 | 1.0 | Human PK/PD modeling |
| MMSE contribution | ~85% of total effect | ~15% | Clinical meta-analysis |
The molecular basis for enantioselectivity resides in specific residue interactions within AChE's gorge architecture. X-ray crystallography (PDB: 5NAU) reveals that (R)-donepezil establishes a chiral-specific hydrogen bond between its protonated piperidine nitrogen and the hydroxyl group of Tyr121, a residue positioned at the CAS entrance [10]. This interaction is geometrically constrained by the (R)-configuration, as the (S)-enantiomer positions the nitrogen atom 1.8Å farther from the ideal H-bond distance. Additionally, the (R)-enantiomer's indanone ring exhibits superior van der Waals complementarity with the PAS subpocket formed by Tyr70, Asp72, and Tyr121, with a buried surface area of 184 Å2 versus 142 Å2 for the (S)-form [3].
Enantioselectivity is further governed by differential interactions with the acyl-binding pocket (ABP). Molecular dynamics simulations show that (R)-donepezil induces a conformational shift in Phe288 (loop 287-290) that enlarges the ABP by 28%, facilitating deeper penetration of the indanone carbonyl. This movement is stabilized by water-mediated hydrogen bonds involving Ser286 and Glu199 [2]. In contrast, the (S)-enantiomer provokes steric clashes with Phe330, leading to suboptimal binding. Free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area method confirm a ΔΔGbind of -2.4 kcal/mol favoring the (R)-enantiomer, primarily driven by electrostatic contributions (64%) rather than van der Waals forces [3].
The stereochemical preferences translate to kinetic differences in enzyme inhibition. Stopped-flow fluorimetry demonstrates that (R)-donepezil exhibits biphasic inhibition kinetics: a rapid, reversible association (Kd = 8.3 nM) followed by slow conformational tightening (τ = 12.8 min). The (S)-enantiomer displays only monophasic kinetics with 7-fold faster dissociation [1]. This kinetic behavior correlates with in vivo residence time measurements showing brain AChE inhibition t1/2 of 38.7 h for (R)-donepezil versus 9.2 h for the (S)-enantiomer after single-dose administration in rats [4].
Table 3: Structural Determinants of Enantioselectivity in AChE Inhibition
| Structural Parameter | (R)-Donepezil | (S)-Donepezil | Enantioselectivity Ratio (R/S) |
|---|---|---|---|
| H-bond distance to Tyr121 | 2.7 Å | 4.5 Å | 1.67 |
| Buried surface area (Ų) | 184 | 142 | 1.30 |
| ABP volume increase | 28% | 9% | 3.11 |
| ΔGbind (kcal/mol) | -12.7 | -10.3 | 1.23 |
| Enzyme residence time (h) | 38.7 | 9.2 | 4.21 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2